molecular formula C17H15BrN2 B022914 Brolaconazole CAS No. 108894-40-2

Brolaconazole

Cat. No. B022914
M. Wt: 327.2 g/mol
InChI Key: MLHFXOOXBZMGSH-UHFFFAOYSA-N
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Description

Brolaconazole is a novel antifungal drug that belongs to the class of azole antifungal agents. It was developed by Janssen Pharmaceutica, a subsidiary of Johnson & Johnson, and was approved by the US Food and Drug Administration (FDA) in 2017 for the treatment of onychomycosis, a fungal infection of the nails. Brolaconazole has shown promising results in preclinical and clinical studies, and its unique chemical structure and mechanism of action make it a valuable addition to the antifungal armamentarium.

Scientific Research Applications

  • Antifungal Applications : Brolaconazole is being developed as a second-generation triazole for treating opportunistic, endemic, and emerging fungal pathogens (Sheehan, Hitchcock, & Sibley, 1999).

  • Toxicity Studies : Research has shown that exposure to Brolaconazole can cause hepatotoxicity in rats, affecting lipid metabolism and bile acids metabolism-related pathways (Wu et al., 2021).

  • Comparative Efficacy : Studies on other antifungal agents like Fluconazole and Ketoconazole provide context for Brolaconazole's potential. Fluconazole treatment has been found to significantly increase hepatic mRNA expression of certain enzymes in rats and mice (Sun et al., 2006), while Ketoconazole was unable to prevent relapse of allergic bronchopulmonary aspergillosis in a trial (Fournier, 1987).

  • Synergistic Effects : Research on compounds like Cinnamaldehyde has shown promising antifungal activity and synergy with Fluconazole against drug-resistant fungi, which can be relevant in studying Brolaconazole's potential combinations (Khan & Ahmad, 2011).

  • Resistance Studies : Studies on azole antifungal agents reveal that resistance to these agents in Candida albicans is mediated by specific multidrug transporters (Sanglard et al., 1995). This information is crucial for understanding and developing strategies against resistance to drugs like Brolaconazole.

properties

IUPAC Name

1-[2-(4-bromophenyl)-2-phenylethyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2/c18-16-8-6-15(7-9-16)17(12-20-11-10-19-13-20)14-4-2-1-3-5-14/h1-11,13,17H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHFXOOXBZMGSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=CN=C2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276693
Record name Brolaconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Brolaconazole

CAS RN

108894-40-2, 118528-04-4
Record name Brolaconazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108894402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brolaconazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118528044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brolaconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BROLACONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CHG505391
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
World Health Organization - 2013 - apps.who.int
The document" The Use of Common Stems in the Selection of INNs" is intended primarily for persons and companies applying to the WHO INN Programme for the selection of an INN …
Number of citations: 32 apps.who.int
World Health Organization - 2004 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow
A López Martínez - 2022 - openaccess.uoc.edu
La distrofia miotónica tipo I es una enfermedad neurodegenerativa que afecta a 1 de cada 8000 personas. Actualmente no tiene tratamiento y pese a que las estrategias terapéuticas …
Number of citations: 0 openaccess.uoc.edu

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